benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic compound known for its diverse applications in chemical and biological research. Structurally, it combines a benzodioxole moiety with a piperazine ring, linked through a methanone group. The 1H-tetrazol substituent enhances its potential reactivity and binding specificity, making it a subject of interest in pharmaceutical chemistry.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O3/c21-15-3-2-14(10-16(15)22)28-19(23-24-25-28)11-26-5-7-27(8-6-26)20(29)13-1-4-17-18(9-13)31-12-30-17/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLUIRFBUFKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of Benzo[d][1,3]dioxole: : Starting with catechol, it undergoes methylenation using formaldehyde and an acidic catalyst to form the dioxole ring.
Synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazole: : The 3,4-difluorophenyl amine reacts with sodium azide under acidic conditions to yield the tetrazole ring.
Piperazine Derivatization: : The intermediate piperazine is alkylated with a suitable halomethyl derivative to introduce the methylene bridge.
Coupling Reaction: : The final coupling involves the reaction between the benzodioxole derivative and the piperazine-tetrazole derivative using a coupling agent like EDCI (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production often scales up these reactions using optimized conditions:
Continuous flow reactors for enhanced yield and purity.
Automated purification systems like preparative HPLC.
Use of green chemistry principles to reduce waste and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation to form quinone derivatives, often using oxidizing agents like potassium permanganate.
Reduction: : The compound's ketone group can be reduced to a hydroxyl group using agents like lithium aluminium hydride (LiAlH4).
Substitution: : The tetrazole ring allows for nucleophilic substitutions, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acetic acid, water.
Reduction: : LiAlH4 in dry ether.
Substitution: : Halogenated reagents (e.g., bromine), in the presence of base catalysts.
Major Products
From Oxidation: : Quinone derivatives.
From Reduction: : Hydroxy derivatives.
From Substitution: : Halogenated tetrazole-piperazine derivatives.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is widely used in:
Chemistry: : As a precursor in the synthesis of more complex molecules and in reaction mechanism studies.
Biology: : Investigating its interactions with various biological macromolecules, like proteins and nucleic acids.
Medicine: : As a potential pharmacophore in the development of new drugs targeting neurological and inflammatory diseases.
Industry: : Used in the production of high-value specialty chemicals and potential therapeutic agents.
Mechanism of Action
This compound exhibits its effects through:
Molecular Targets: : It primarily interacts with G-protein-coupled receptors (GPCRs) and enzyme active sites, displaying high affinity due to its aromatic and heterocyclic components.
Pathways Involved: : The interactions often modulate signaling pathways related to neurotransmission and inflammatory responses, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: : Structurally similar, but with variations in the substituents attached to the dioxole ring.
1H-Tetrazole derivatives: : Compounds like 1-phenyl-1H-tetrazole, differing mainly in the phenyl group substitution pattern.
Unique Features
Unique Chemical Structure: : Combines diverse functional groups, enhancing its reactivity and binding specificity.
Pharmacological Potential: : Higher efficacy in targeting specific receptors and enzymes compared to simpler analogues.
This compound's structural complexity and multifunctionality make it a valuable entity in both academic research and industrial applications. Its unique attributes continue to drive innovation and discovery across various scientific disciplines.
Biological Activity
The compound benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings related to its biological activity, including synthesis methods, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological significance. The structural formula includes a piperazine ring and a tetrazole substituent, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₃ |
| Molecular Weight | 362.36 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity . For instance, a study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. These compounds were tested against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay.
Key Findings:
- IC50 Values : The synthesized compounds showed IC50 values significantly lower than the reference drug doxorubicin:
These results indicate that some derivatives of benzo[d][1,3]dioxole may be more effective than established chemotherapeutics.
The anticancer mechanisms of these compounds were explored through various assays:
- Cell Cycle Analysis : Indicated alterations in cell cycle progression.
- Apoptosis Assessment : Utilized Annexin V-FITC to evaluate apoptosis induction.
- Mitochondrial Pathway Studies : Investigated the expression levels of Bax and Bcl-2 proteins to understand the apoptotic pathways involved .
Case Studies
A notable case study involved the synthesis of a specific derivative containing the benzo[d][1,3]dioxole structure linked to a piperazine scaffold. This compound was evaluated for its potential as an EGFR inhibitor, which is crucial in many cancers due to its role in cell proliferation and survival.
Study Highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
